molecular formula C11H14N6O5 B1595689 1,3-Bis(2-methyl-5-nitro-1h-imidazol-1-yl)propan-2-ol CAS No. 74550-92-8

1,3-Bis(2-methyl-5-nitro-1h-imidazol-1-yl)propan-2-ol

Cat. No. B1595689
CAS RN: 74550-92-8
M. Wt: 310.27 g/mol
InChI Key: KAOLQMBIYJYWNM-UHFFFAOYSA-N
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Description

1,3-Bis(2-methyl-5-nitro-1h-imidazol-1-yl)propan-2-ol is a compound with the molecular formula C11H14N6O5 . It is also known by its synonyms such as 1-Methyl-1,2-bis(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol and DA 3853 .


Molecular Structure Analysis

The molecular structure of 1,3-Bis(2-methyl-5-nitro-1h-imidazol-1-yl)propan-2-ol includes an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 310.27 g/mol . Other computed properties include a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 7, a Rotatable Bond Count of 4, and a Topological Polar Surface Area of 148 Ų .

Scientific Research Applications

Antibacterial Activity

1,3-Bis(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol exhibits promising antibacterial properties. Researchers have investigated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound’s mechanism of action involves disrupting bacterial cell membranes or inhibiting essential enzymes, making it a potential candidate for novel antibiotics .

Antitumor Potential

Studies have explored the antitumor activity of this compound. It may interfere with cancer cell growth, induce apoptosis (programmed cell death), or inhibit angiogenesis (formation of blood vessels that nourish tumors). Researchers are particularly interested in its potential as an adjunct therapy for certain cancers .

Anti-Inflammatory Effects

1,3-Bis(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol has demonstrated anti-inflammatory properties. It may modulate immune responses, suppress pro-inflammatory cytokines, and reduce tissue damage caused by inflammation. These findings suggest its relevance in treating inflammatory diseases .

Antiviral Activity

In vitro studies have investigated the compound’s antiviral effects against specific viruses. It may interfere with viral replication, attachment, or entry into host cells. Researchers have explored its potential as an antiviral agent against RNA and DNA viruses .

Antioxidant Properties

The compound’s nitroimidazole moiety contributes to its antioxidant activity. It scavenges free radicals, protecting cells from oxidative stress. Antioxidants play a crucial role in preventing various diseases, including neurodegenerative conditions and cardiovascular disorders .

Ulcerogenic Activity

Interestingly, some studies have explored the ulcerogenic effects of 1,3-Bis(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol. It may influence gastric mucosal integrity and contribute to ulcer formation. Researchers aim to understand its mechanisms and potential therapeutic implications .

Future Directions

The future directions for research on 1,3-Bis(2-methyl-5-nitro-1h-imidazol-1-yl)propan-2-ol and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. Given the broad range of activities exhibited by imidazole-containing compounds, they could be potential candidates for the development of new drugs .

properties

IUPAC Name

1,3-bis(2-methyl-5-nitroimidazol-1-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N6O5/c1-7-12-3-10(16(19)20)14(7)5-9(18)6-15-8(2)13-4-11(15)17(21)22/h3-4,9,18H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAOLQMBIYJYWNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CC(CN2C(=NC=C2[N+](=O)[O-])C)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40876468
Record name 1H-IMIDAZOLE-1-ETHANOL, 2-METHYL-_-[(2-METHYL-5-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40876468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis(2-methyl-5-nitro-1h-imidazol-1-yl)propan-2-ol

CAS RN

74550-92-8
Record name 1H-Imidazole-1-ethanol, 2-methyl-alpha-((2-methyl-5-nitro-1H-imidazol-1-yl)methyl)-5-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074550928
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-IMIDAZOLE-1-ETHANOL, 2-METHYL-_-[(2-METHYL-5-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40876468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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